3-methyl-8-nitro-1'-propyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
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Overview
Description
- This compound is a complex heterocyclic molecule with a spiro structure. Let’s break it down:
Spiro Structure: The term “spiro” refers to a bicyclic compound where two rings share a single atom. In this case, the pyrazinoquinoline ring system is fused with a pyrimidine ring.
Functional Groups: It contains a nitro group (-NO₂) and a propyl group (-CH₂CH₂CH₃) attached to the quinoline ring.
Molecular Formula: C₁₉H₁₉N₅O₄.
Systematic Name: 3-methyl-8-nitro-1’-propyl-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step reactions to construct the spiro system and introduce the nitro and propyl groups.
- Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity: Due to its complex structure, this compound could undergo various reactions
Common Reagents: Reagents like reducing agents (e.g., SnCl₂), alkylating agents (e.g., alkyl halides), and oxidizing agents (e.g., HNO₃) may be involved.
Major Products: The specific products would depend on reaction conditions and regioselectivity.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory).
Biological Studies: Explore its interactions with biological targets (receptors, enzymes, etc.).
Materials Science: Assess its properties for use in organic electronics or sensors.
Industry: Evaluate its role in specialty chemicals or agrochemicals.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce. Further research is needed to understand how it affects cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight its distinctive features, such as the combination of spiro and nitro groups.
Remember that this compound’s synthesis and applications are areas of ongoing research, and more data may emerge in the future
Properties
Molecular Formula |
C19H23N5O5 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3'-methyl-8'-nitro-1-propylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C19H23N5O5/c1-3-6-23-17(26)19(16(25)20-18(23)27)10-12-9-13(24(28)29)4-5-14(12)22-8-7-21(2)11-15(19)22/h4-5,9,15H,3,6-8,10-11H2,1-2H3,(H,20,25,27) |
InChI Key |
LKOYTYUHBYDIHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2CN(CC4)C)C(=O)NC1=O |
Origin of Product |
United States |
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